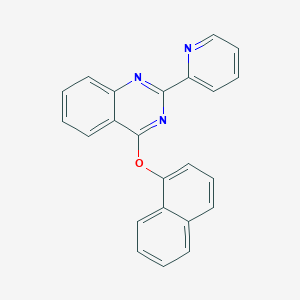![molecular formula C8H10Cl2N2O B7645224 (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a chiral molecule that has two enantiomers, which makes it an interesting target for synthesis and study.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol is not fully understood, but it is believed to act as an allosteric modulator of enzyme activity. This compound binds to specific sites on enzymes, which alters their conformation and activity. This mechanism of action makes this compound a valuable tool for studying enzyme function and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. It has also been shown to inhibit the activity of phosphatases, which are involved in the dephosphorylation of proteins. These effects make this compound a valuable tool for studying cell signaling and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit inhibitory activity at low concentrations, making it a valuable tool for studying enzyme function. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol. One of the most promising directions is the development of new therapeutic agents based on this compound. This compound has been found to exhibit inhibitory activity against various enzymes that are involved in disease processes, making it a promising lead compound for drug discovery. Another future direction is the study of the structure-activity relationship of this compound. By synthesizing and studying analogs of this compound, researchers may be able to identify more potent and selective inhibitors of enzymes.
Métodos De Síntesis
The synthesis of (2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol can be achieved through various methods. One of the most common methods is the asymmetric reduction of 3,5-dichloro-2-pyridinecarboxylic acid, which is catalyzed by chiral reducing agents. This method has been optimized to achieve high yields and enantioselectivity, making it a reliable method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol has been used in various scientific research studies due to its potential applications in medicinal chemistry, drug discovery, and chemical biology. This compound has been found to exhibit inhibitory activity against various enzymes, including kinases, phosphatases, and proteases, which makes it a promising lead compound for the development of new therapeutic agents.
Propiedades
IUPAC Name |
(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(4-13)12-8-7(10)2-6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIQREIDEWIFHN-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

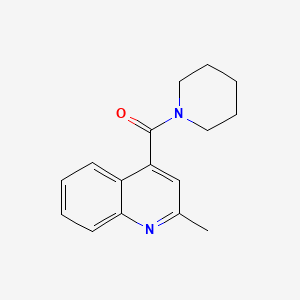
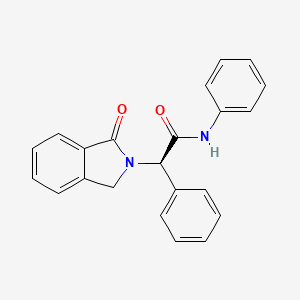
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
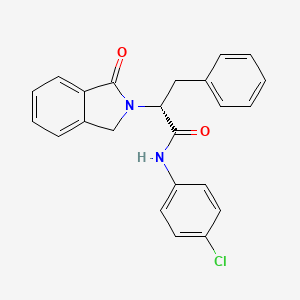

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
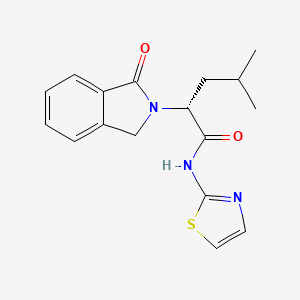

![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
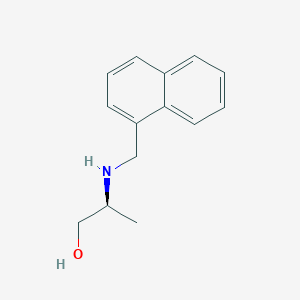
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)
